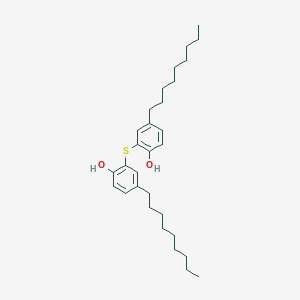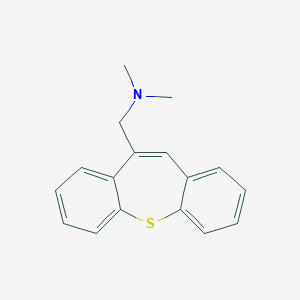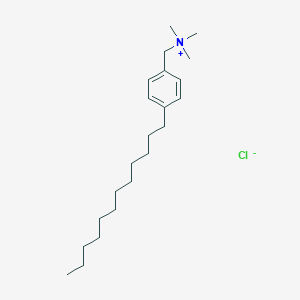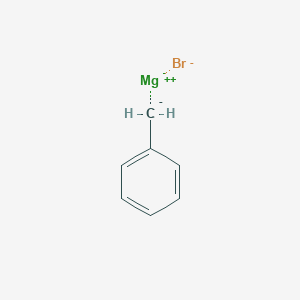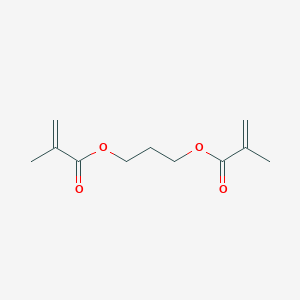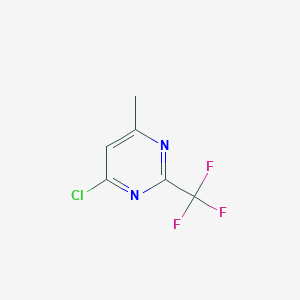
3-Methyl-1,4-pentadiene
Vue d'ensemble
Description
3-Methyl-1,4-pentadiene is a chemical compound with the molecular formula C6H10 . It appears as a clear colorless liquid with a petroleum-like odor .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,4-pentadiene is characterized by six carbon atoms and ten hydrogen atoms . More detailed analysis of its molecular structure can be found in various studies .
Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-1,4-pentadiene have been studied in the context of polymerizations and cycloaddition reactions .
Physical And Chemical Properties Analysis
3-Methyl-1,4-pentadiene has a density of 0.7±0.1 g/cm3, a boiling point of 54.6±10.0 °C at 760 mmHg, and a vapor pressure of 256.9±0.0 mmHg at 25°C . It also has a flash point of -18.0±21.8 °C .
Applications De Recherche Scientifique
Chemical Structure and Properties
“3-Methyl-1,4-pentadiene” is a chemical compound with the formula C6H10 . It has a molecular weight of 82.1436 . The IUPAC Standard InChI for this compound is InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3 .
Thermodynamic Property Data
The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for "3-Methyl-1,4-pentadiene" . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Synthesis of Nitronic Ester Cycloadducts
“3-Methyl-1,4-pentadiene” has been used in the synthesis of two major nitronic ester cycloadducts. This was achieved by the tin (IV)-catalyzed reaction with β-nitrostyrene in toluene .
Potential Role in Pharmaceutical Research
There is a mention of a curcumin analog, 1,5-bis(2-trifluoromethylphenyl)-1,4-pentadien-3-one, which suggests that “3-Methyl-1,4-pentadiene” could potentially be used in the synthesis of pharmaceutical compounds .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Methyl-1,4-pentadiene is a conjugated diene . Its primary targets are electrophiles, which are attracted to the electron-rich double bonds in the molecule . The electrophiles can add to the double bonds, leading to various reactions .
Mode of Action
The interaction of 3-Methyl-1,4-pentadiene with its targets involves electrophilic addition reactions . When an electrophile, such as a halogen or a hydrogen halide, adds to the conjugated diene, two carbocation intermediates are possible—a primary nonallylic carbocation and a secondary allylic cation . The allylic cation is more stable due to resonance and forms faster than a nonallylic carbocation . This interaction leads to the formation of 1,2- and 1,4-addition products .
Biochemical Pathways
The addition of electrophiles to 3-Methyl-1,4-pentadiene can lead to a variety of products, depending on the specific electrophile and the conditions of the reaction . These products can participate in further reactions, affecting various biochemical pathways.
Result of Action
The result of the action of 3-Methyl-1,4-pentadiene depends on the specific electrophile it reacts with and the conditions of the reaction . The addition of an electrophile can lead to a variety of products, each with its own potential effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-Methyl-1,4-pentadiene can be influenced by various environmental factors. For example, the presence of different electrophiles can lead to different reaction products . Additionally, factors such as temperature and pH can affect the rate and outcome of the reactions .
Propriétés
IUPAC Name |
3-methylpenta-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUUYYDRTYXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061496 | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4-pentadiene | |
CAS RN |
1115-08-8 | |
| Record name | 3-Methyl-1,4-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpenta-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,4-PENTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO4JZ46543 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary products formed when 3-methyl-1,4-pentadiene is irradiated with UV light (184.9 nm) in the presence of deuterium iodide (DI)?
A1: Irradiating gaseous 3-methyl-1,4-pentadiene with UV light at 184.9 nm leads to the formation of vibrationally excited pentamethylene radicals. In the presence of DI, these radicals undergo isomerization reactions to yield a mixture of C5H8 isomers. The major product is cyclopentadiene, with vinylcyclopropane and trans-1,3-pentadiene as significant byproducts. []
Q2: How does the product distribution differ when 3-methylcyclopentene is photolyzed under the same conditions (UV light at 184.9 nm, DI present) compared to 3-methyl-1,4-pentadiene?
A2: While both systems produce cyclopentene, cyclopentadiene, trans-1,3-pentadiene, and vinylcyclopropane, the product ratios differ. Photolysis of 3-methylcyclopentene in the presence of DI primarily yields cyclopentene and cyclopentadiene, with the other C5H8 isomers formed in smaller amounts. []
Q3: Computational studies have been used to investigate the isomerization pathways of the C5H7 radical. What is the predicted ground state conformation of the open-chain C5H7 radical?
A3: Ab initio calculations suggest that the open-chain C5H7 radical preferentially adopts a 1,4-pentadien-3-yl conformation in its ground state. This conclusion is based on the optimized bond orders, bond lengths, and free valence associated with the central carbon atom. []
Q4: Can 3-methyl-1,4-pentadiene be used as a starting material to synthesize more complex molecules?
A4: Yes, 3-methyl-1,4-pentadiene serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize 6-hydroxy-3-(3-hydroxy-3-methyl-1,4-pentadiene)-2,4,4-trimethyl-2-cyclohexen-1-one, a key intermediate in astaxanthin production. [] This method offers advantages over conventional routes, with a shorter synthesis, higher overall yield, and reduced cost.
A5: This catalyst system facilitates the codimerization of butadiene and ethylene, producing a mixture of trans- and cis-1,4-hexadiene and 3-methyl-1,4-pentadiene. The presence of a catalytic amount of water significantly enhances the activity of this system. []
Q5: How does a ruthenium-based catalyst system, specifically RuCl2(MeCN)2(cod)/MAO, interact with 1-phenyl-1,3-butadiene?
A6: The RuCl2(MeCN)2(cod)/MAO catalyst system mediates the hydrovinylation of 1-phenyl-1,3-butadiene, leading to the formation of (E)-5-phenyl-3-methyl-1,4-pentadiene. []
Q6: Can a dinuclear vanadium hydride complex react with 3-methyl-1,4-pentadiene? If so, what are the observed products?
A7: Yes, the dinuclear vanadium hydride complex {[(Me3Si)NP(Ph)2C(H)P(Ph)2N(SiMe3)]V}2(μ-H)2 reacts with 3-methyl-1,4-pentadiene, yielding a mixture of 2-butene and 3-methyl-1,4-pentadiene along with the mixed-valence vanadium hydride complex {[(Me3Si)NP(Ph)2C(H)P(Ph)2 N(SiMe3)]V}2(μ-H)3. []
Q7: How does the structure of a diene influence its reactivity with chlorobis(cyclooctene)rhodium dimer?
A8: The structure of the diene plays a crucial role in determining the regioselectivity of the reaction with chlorobis(cyclooctene)rhodium dimer. For instance, while most methyl-branched dienes yield a mixture of α,β- and β,γ-unsaturated ketones, 2,4-dimethyl-1,3-pentadiene exclusively forms the 1,2-addition product, potentially due to steric hindrance favoring mono-olefin coordination. []
Q8: Has ion-mobility spectrometry been employed to study derivatives of 3-methyl-1,4-pentadiene?
A9: Yes, ion-mobility spectrometry has been utilized to elucidate the structure of C5H7+ ions derived from 3-methyl-1,4-pentadiene. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



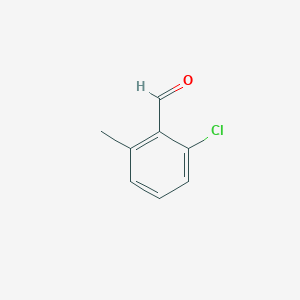
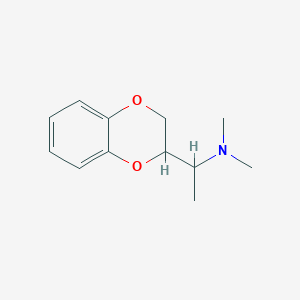
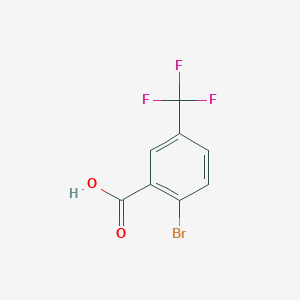
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)

